

3-Chloro-6-methylpyrazin-2-amine CAS number and nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-6-methylpyrazin-2-amine

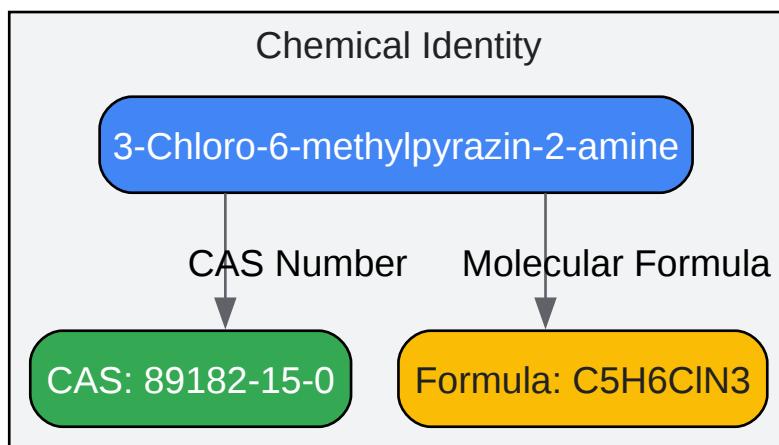
Cat. No.: B1316360

[Get Quote](#)

An In-depth Technical Guide to 3-Chloro-6-methylpyrazin-2-amine

This technical guide provides a comprehensive overview of **3-Chloro-6-methylpyrazin-2-amine**, focusing on its chemical identity, nomenclature, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Nomenclature


3-Chloro-6-methylpyrazin-2-amine is a substituted pyrazine derivative. The pyrazine ring system is a core motif in many biologically active compounds. The precise identification of this compound is critical for research, synthesis, and regulatory purposes.

CAS Number: 89182-15-0[\[1\]](#)[\[2\]](#)

Nomenclature:

- Systematic Name: **3-Chloro-6-methylpyrazin-2-amine**
- Synonyms: 3-chloro-6-methyl-pyrazinamine[\[2\]](#)

The chemical identity is defined by its unique CAS number and molecular structure, which are detailed in the table below.

[Click to download full resolution via product page](#)

Caption: Core identifiers for **3-Chloro-6-methylpyrazin-2-amine**.

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of a compound are essential for experimental design, including determining appropriate solvents, reaction conditions, and analytical methods. The available data for **3-Chloro-6-methylpyrazin-2-amine** is summarized below.

Property	Value	Source
Molecular Formula	C5H6CIN3	[1]
Molecular Weight	143.57 g/mol	[1]
Physical State	No data available	[1]
Melting Point	No data available	[1]
Boiling Point	No data available	[1]
Solubility	No data available	[1]

Note: A comprehensive search of publicly available safety data sheets indicates that experimental data for many standard physicochemical properties are not available.[\[1\]](#)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-6-methylpyrazin-2-amine** was not found in the reviewed literature, a conceptual workflow can be proposed based on standard organic chemistry principles for the synthesis of similar heterocyclic amines. A common approach involves the selective chlorination of an appropriate aminopyrazine precursor.

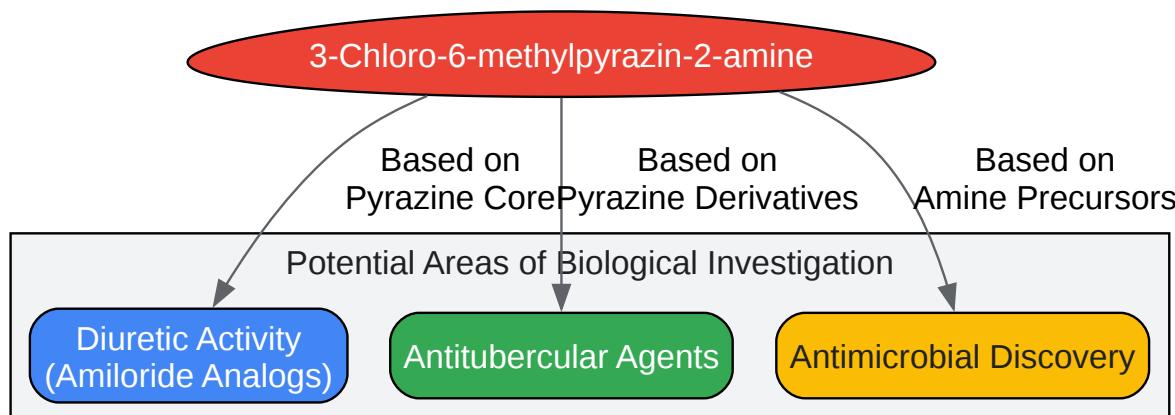
Conceptual Synthesis Workflow:

The synthesis would likely start from a readily available methylpyrazin-2-amine derivative. The key transformation is the regioselective introduction of a chlorine atom at the C3 position of the pyrazine ring.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Methodological Considerations:


- Precursor Selection: The synthesis would begin with 6-methylpyrazin-2-amine.
- Chlorination: A suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfonyl chloride (SO_2Cl_2), would be used. The reaction conditions, including solvent (e.g., a chlorinated solvent like DCM or an aprotic solvent like DMF) and temperature, would need to be carefully optimized to ensure regioselectivity and minimize side reactions.
- Aqueous Work-up: Following the reaction, a standard aqueous work-up would be performed to quench any remaining reagent and separate the organic product from inorganic salts. This typically involves washing with water and brine.
- Purification: The final, crucial step is the purification of the crude product. Techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel would be employed to isolate the **3-Chloro-6-methylpyrazin-2-amine** in high purity.

Potential Biological Activity and Research Applications

Direct studies on the biological activity of **3-Chloro-6-methylpyrazin-2-amine** are not extensively documented. However, the pyrazine scaffold is a well-established pharmacophore present in numerous therapeutic agents. Structurally related compounds exhibit a wide range of biological activities, suggesting potential areas of investigation for this molecule.

- **Diuretic Activity:** Amiloride, a potassium-sparing diuretic, features a chlorinated aminopyrazine core. Related pyrazinyl-1,2,4-oxadiazoles have also demonstrated diuretic and saluretic activity.[3]
- **Antitubercular Activity:** Pyridine and pyrazine derivatives are actively being researched for their efficacy against *M. tuberculosis*.[4]
- **General Antimicrobial Properties:** The broader class of azetidinones and hydrazone derivatives, which can be synthesized from amine precursors, are known to possess antibacterial and antimicrobial properties.[5][6]

These relationships suggest that **3-Chloro-6-methylpyrazin-2-amine** could serve as a valuable intermediate or lead compound in drug discovery programs targeting these areas.

[Click to download full resolution via product page](#)

Caption: Potential research applications based on related structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-Chloro-6-methylpyrazin-2-amine CAS number and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316360#3-chloro-6-methylpyrazin-2-amine-cas-number-and-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com